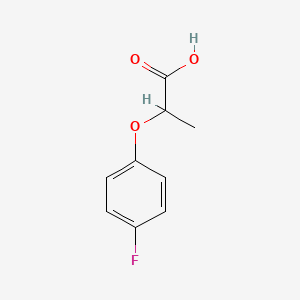

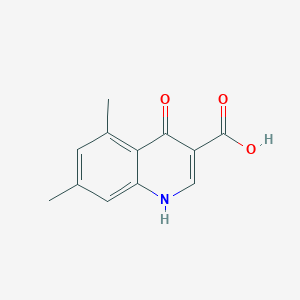

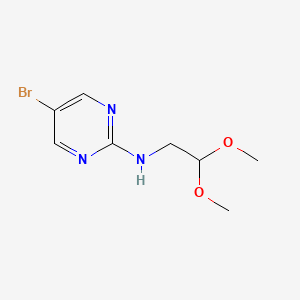

2-Chloro-N-(2-methoxyethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-(2-methoxyethyl)nicotinamide is a derivative of nicotinic acid, which is a natural product found in various plants and animals. This compound is part of a series of N-(arylmethoxy)-2-chloronicotinamides that have been synthesized for the purpose of discovering new herbicides based on natural products. The research indicates that some of these compounds have shown promising herbicidal activity against certain plant species .

Synthesis Analysis

The synthesis of N-(arylmethoxy)-2-chloronicotinamides involves the use of nicotinic acid as a starting material. The specific synthesis process for 2-Chloro-N-(2-methoxyethyl)nicotinamide is not detailed in the provided papers, but the general approach for creating these compounds includes designing and synthesizing a series of derivatives to test their herbicidal activity. One of the compounds, 5f, which is closely related to 2-Chloro-N-(2-methoxyethyl)nicotinamide, demonstrated significant herbicidal activity and could serve as a lead compound for further development .

Molecular Structure Analysis

While the exact molecular structure analysis of 2-Chloro-N-(2-methoxyethyl)nicotinamide is not provided, the structure of a related co-crystal formed between 2-chloro-4-nitrobenzoic acid and nicotinamide has been characterized. This co-crystal exhibits a ribbon architecture formed through carboxylic acid-pyridine hydrogen bonds, which could provide insights into the potential interactions and stability of 2-Chloro-N-(2-methoxyethyl)nicotinamide .

Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-N-(2-methoxyethyl)nicotinamide are not explicitly discussed in the provided papers. However, the synthesis of related compounds suggests that these nicotinamide derivatives can undergo various reactions to form the desired herbicidal agents. The conversion of nicotinamide methochloride into different fluorescent pigments upon treatment with alkali and isobutanol or ferricyanide indicates that nicotinamide derivatives can participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-(2-methoxyethyl)nicotinamide are not directly reported. However, the study of a pharmaceutical co-crystal containing nicotinamide suggests that such derivatives can exhibit increased thermal stability compared to their pure components. This implies that 2-Chloro-N-(2-methoxyethyl)nicotinamide may also possess unique physical properties that could be advantageous for its application as a herbicide . The herbicidal activity of related compounds, such as compound 5f, against specific plant species like bentgrass and duckweed, further indicates the potential efficacy of these compounds in agricultural settings .

Applications De Recherche Scientifique

Herbicidal Activity

A study focused on discovering natural-product-based herbicides synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, derivatives of nicotinic acid. Some of these compounds, including a related compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, demonstrated significant herbicidal activity against certain plants like bentgrass and duckweed. This research suggests the potential of these compounds in developing new herbicides for monocotyledonous weeds (Yu et al., 2021).

Antineoplastic Activities

Research dating back to 1967 explored the synthesis of various substituted nicotinamides, including similar compounds to 2-Chloro-N-(2-methoxyethyl)nicotinamide, assessing their antineoplastic activities. This early research indicated moderate activity against certain cancers, highlighting the potential use of these compounds in cancer treatment (Ross, 1967).

Pharmaceutical Applications

A study focused on the synthesis of nevirapine, an anti-infective agent, utilized 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide in its process. This demonstrates the application of similar compounds in the synthesis of important pharmaceuticals (Hu Yong-an, 2012).

Supramolecular Chemistry

In the field of supramolecular chemistry, studies have employed similar compounds to 2-Chloro-N-(2-methoxyethyl)nicotinamide for constructing hydrogen-bonding networks. This research is crucial for understanding molecular interactions and designing advanced materials (Halaška et al., 2013).

Sustainable Agrochemicals

A recent study in 2022 utilized nicotinamide, related to 2-Chloro-N-(2-methoxyethyl)nicotinamide, for the sustainable synthesis of organic salts. These salts showed potential as environmentally friendly agrochemicals, demonstrating another significant application of these compounds in sustainable agriculture (Stachowiak et al., 2022).

Propriétés

IUPAC Name |

2-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-6-5-12-9(13)7-3-2-4-11-8(7)10/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFINLXQMMCABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-methoxyethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.